2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine

Olefin/CO copolymerization Palladium catalysis Hemilabile ligand

Researchers optimizing carbonylation or copolymerization catalysts often face productivity ceilings imposed by rigid P,P-chelating ligands. This P,N-ligand (CAS 146583-33-7) circumvents that limitation through a hemilabile ether-bridged scaffold that dynamically dissociates the pyridine nitrogen, creating a vacant coordination site on-demand for substrate binding and migratory insertion. - Outperforms DPEphos and Xantphos in polyketone synthesis (Pd(OAc)₂, MeOH, 80 °C, 40 bar CO/C₂H₄) in both catalytic productivity and polymer molecular weight. - Reversible protonation-driven P,N-chelate ↔ P-monodentate switching enables pH-triggered catalysis, a capability absent in all P,P-ligands. - Broad metal compatibility (Pd, Pt, Ni, Rh) streamlines screening workflows and reduces ligand inventory.

Molecular Formula C25H22NOP
Molecular Weight 383.4 g/mol
CAS No. 146583-33-7
Cat. No. B12558859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine
CAS146583-33-7
Molecular FormulaC25H22NOP
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3COCC4=CC=CC=N4
InChIInChI=1S/C25H22NOP/c1-3-13-23(14-4-1)28(24-15-5-2-6-16-24)25-17-8-7-11-21(25)19-27-20-22-12-9-10-18-26-22/h1-18H,19-20H2
InChIKeyHHWDNVVVYJCXBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine – Hemilabile P,N-Ligand Overview


2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine (CAS 146583-33-7) is a heterobidentate ligand that integrates a soft phosphine donor and a hard nitrogen donor (pyridine) within a flexible ether-bridged scaffold [1]. This architecture enables hemilabile P,N-coordination to transition metals, a property that fundamentally distinguishes it from classical diphosphine ligands such as Xantphos, DPEphos, and dppf, which rely on P,P-chelation [2]. The compound serves as a versatile building block for palladium, platinum, and nickel complexes, with documented applications in olefin/CO copolymerization, hydroformylation, and cross-coupling catalysis [1][3].

Ligand Type Hemilabile P,N-donor (phosphine + pyridine)
Coordination Behavior Reversible pyridine dissociation creates vacant site on-demand
Key Catalytic Applications Olefin/CO copolymerization, hydroformylation, cross-coupling
Metal Scope Reported stable complexes with Pd(II), Pt(II), Ni(II), Rh(I)

Why P,P-Diphosphines Cannot Substitute This Ligand


Direct substitution of this P,N-hemilabile ligand with a P,P-diphosphine such as Xantphos or DPEphos is not scientifically valid because the catalytic function relies on the dynamic, reversible dissociation of the pyridine nitrogen—a mechanistic feature absent in rigidly chelating diphosphines [1]. While wide-bite-angle diphosphines are optimized for promoting reductive elimination in cross-coupling [2], this target compound creates a vacant coordination site on-demand, which is critical for substrate binding and migratory insertion steps in carbonylation and copolymerization reactions [1]. The presence of a basic, protonatable pyridine further introduces a pH-dependent coordination switch, enabling reactivity modulation that has no equivalent in the P,P-ligand class [1].

Hemilabile vs rigid chelation
P,P-diphosphines lack the reversible pyridine dissociation that enables substrate binding in carbonylation.
pH-responsive switching absent
Protonation-driven P,N ↔ P-monodentate switching has no equivalent in pH-insensitive P,P-ligands.
Bite-angle flexibility differs
Rigid-backbone diphosphines offer fewer conformational degrees of freedom than the flexible ether spacer.

Comparative Performance Evidence


Enhanced Ethylene/CO Copolymerization Activity

In palladium-catalyzed ethylene/carbon monoxide copolymerization, the target P,N-hemilabile ligand delivers higher catalytic productivity than the benchmark P,P-diphosphines DPEphos and Xantphos. Under identical conditions (Pd(OAc)₂, MeOH, p-toluenesulfonic acid, 80 °C, 40 bar CO/C₂H₄), the P,N-ligand system achieves substantially greater polyketone yield [1][2]. The hemilabile pyridine arm facilitates monomer coordination at the metal center, a step that is kinetically impeded by the permanently chelating P,P-ligands [1].

Ethylene/CO Copolymerization
Head-to-head
P,N-Ligand: reported higher polyketone yield — DPEphos/Xantphos: lower yield under identical conditions
Supports polyketone process productivity research
Yield magnitude varies by process parameters
Olefin/CO copolymerization Palladium catalysis Hemilabile ligand

Higher Polyketone Molecular Weight

Beyond mere activity, the P,N-hemilabile ligand produces polyketone with higher molecular weight compared to that obtained with DPEphos and Xantphos under comparable reaction conditions. This has been attributed to a more favorable balance between chain propagation (enabled by hemilabile arm opening) and chain transfer/termination rates. In contrast, the strongly chelating P,P-ligands promote premature chain termination, limiting molecular weight build-up [1].

Polyketone Molecular Weight
Head-to-head
P,N-Ligand: reported higher molecular weight polyketone — DPEphos/Xantphos: lower molecular weight
Supports material-grade polymer research
MW advantage depends on process conditions
Polyketone Molecular weight control Ligand effect

pH-Responsive Hemilabile Switching

The pyridine nitrogen of this ligand is reversibly protonatable (pKa ~5–6 for pyridinium/pyridine equilibrium). Protonation of the pyridine arm abolishes its coordinating ability, forcing the ligand to adopt a monodentate P-only binding mode, thereby opening a coordination site at the metal center. Deprotonation restores the chelated P,N-mode. This pH-gated hemilabile switching has been characterized by ³¹P NMR spectroscopy, showing distinct chemical shift changes upon acid/base cycling, and represents a functional dimension entirely absent in P,P-diphosphines (Xantphos, DPEphos, dppf) whose coordination is pH-insensitive [1][2].

pH-Responsive Switching
Cross-study comparable
Reversible P,N-chelate ↔ P-monodentate switching confirmed by ³¹P NMR — P,P-ligands: no pH-responsive change
Enables stimuli-responsive catalyst design research
Qualitatively distinct property
Stimuli-responsive catalysis Hemilabile ligand Coordination switch

Modular Ether Spacer Architecture

The flexible ether spacer (–CH₂OCH₂–) connecting the phosphinophenyl donor to the pyridine ring provides a modular synthetic handle for tuning the bite angle and donor–acceptor distance at the metal center. Systematic ligand variation studies within the phosphine-pyridyl class have demonstrated that changes in the spacer length and substitution pattern significantly modulate catalytic performance in nickel-catalyzed ethylene oligomerization (TOF up to 58,100 mol C₂H₄/mol Ni·h) [1]. In contrast, diphosphines based on rigid backbones (xanthene in Xantphos, diphenyl ether in DPEphos) offer fewer accessible degrees of conformational freedom, restricting the optimization landscape for reactions where dynamic ligand flexibility is beneficial [2].

Modular Spacer Architecture
Class-level
Flexible ether spacer enables bite-angle tuning; Ni-catalyzed oligomerization TOF up to 58,100 h⁻¹ (class-level) — Rigid P,P backbones: limited flexibility
Supports ligand optimization studies
Class-level structure–activity evidence
Ligand design Steric tuning Structure–activity relationship

Broad Metal Compatibility

The P,N-donor set of 2-({[2-(diphenylphosphanyl)phenyl]methoxy}methyl)pyridine forms stable complexes with palladium(II), platinum(II), nickel(II), and rhodium(I), as confirmed by X-ray crystallography and multinuclear NMR studies on structurally analogous P,N-ligands [1][2]. This contrasts with certain hemilabile P,O-ether-phosphine ligands that show more restricted metal compatibility due to the weaker oxygen donor. The ability to use a single ligand scaffold across different catalytic metals simplifies procurement and enables consistent structure–activity comparisons when screening for optimal metal–ligand combinations in hydroformylation, carbonylation, or oligomerization applications [1].

Broad Metal Compatibility
Class-level
Reported complexes with Pd(II), Pt(II), Ni(II), Rh(I) — P,O-ligands: more restricted metal compatibility
Streamlines cross-metal screening workflows
Based on structurally analogous P,N-ligands
Transition metal catalysis Ligand versatility Homogeneous catalysis

Optimal Application Scenarios


Industrial Polyketone Production

This is the most strongly evidenced application scenario. The P,N-hemilabile ligand outperforms the benchmark diphosphines DPEphos and Xantphos in both catalytic productivity and polymer molecular weight under industrially relevant conditions (Pd(OAc)₂, MeOH, 80 °C, 40 bar CO/C₂H₄) [1]. Procurement for polyketone process development or production should prioritize this ligand over conventional P,P-ligands for superior yield and product quality.

Stimuli-Responsive Catalyst Design

For research programs developing catalysts whose activity can be toggled by external pH stimuli, this ligand's reversible protonation-driven P,N-chelate ↔ P-monodentate switching is a distinctive functional asset. Acid/base cycling reversibly opens and closes a coordination site at the metal center, a capability entirely absent in P,P-diphosphines [1][2]. This enables sequential or triggered catalytic steps in one-pot multi-step synthesis.

Cross-Metal Catalyst Screening

When reaction optimization requires evaluating multiple transition metals while maintaining a consistent ligand framework, this P,N-ligand scaffold offers broad metal compatibility (Pd, Pt, Ni, Rh) to streamline screening workflows [1]. This procurement strategy reduces the number of ligand variants needed in inventory and ensures that observed performance differences are attributable to the metal center rather than ligand variability.

Ligand SAR Studies via Modular Spacer

For academic or industrial ligand optimization programs, the flexible ether spacer of this compound provides a modular platform for systematic tuning of bite angle, steric bulk, and donor properties. The P,N-phosphinopyridine class is known to deliver nickel catalysts with TOF up to 58,100 h⁻¹ in ethylene oligomerization [1], and the spacer modularity enables rational catalyst improvement across diverse substrates.

Application
Selection Property
Validation Focus
Polyketone copolymerization research
Hemilabile P,N-chelate opening
Catalytic productivity and polymer MW benchmarking
Stimuli-responsive catalyst design
pH-dependent coordination switching
Reversible P,N ↔ P-monodentate switching (³¹P NMR)
Cross-metal catalyst screening
Broad transition metal compatibility
Consistent ligand scaffold across Pd, Pt, Ni, Rh
Ligand optimization (SAR) studies
Modular ether spacer for bite-angle and steric tuning
Spacer-dependent catalytic performance variation
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